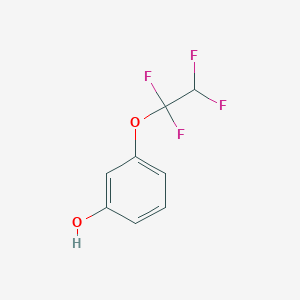

3-(1,1,2,2-Tetrafluoroethoxy)phenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXGNBYVIMYKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380217 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53997-99-2 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53997-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 3 1,1,2,2 Tetrafluoroethoxy Phenol

Precursor Synthesis and Derivatization Strategies

Synthesis of the 1,1,2,2-Tetrafluoroethoxy Moiety

The 1,1,2,2-tetrafluoroethoxy group is typically introduced using tetrafluoroethylene (B6358150) (TFE) as the primary building block. TFE is a highly reactive gas that can undergo nucleophilic addition with alcohols or phenols to form the corresponding tetrafluoroethyl ethers. The reaction is generally base-catalyzed, with the base serving to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.

A plausible method for generating the 1,1,2,2-tetrafluoroethoxy moiety attached to an aromatic ring involves the direct reaction of a phenoxide with tetrafluoroethylene. The phenoxide anion attacks the double bond of TFE in a nucleophilic vinylic substitution reaction. This process is often challenging due to the potential for polymerization of TFE and the need for carefully controlled reaction conditions.

Phenol (B47542) Functionalization Techniques

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)phenol can be approached through two primary functionalization strategies for the phenolic precursor.

Route A: Etherification of a Pre-functionalized Phenol

This strategy involves the etherification of a phenol that already bears a functional group at the meta-position, which can later be converted to a hydroxyl group. A common approach is to start with 3-nitrophenol (B1666305). The synthesis would proceed through the following steps:

Etherification: 3-Nitrophenol is reacted with a source of the 1,1,2,2-tetrafluoroethoxy group. This could involve the reaction with tetrafluoroethylene in the presence of a base.

Reduction: The nitro group of the resulting 3-(1,1,2,2-tetrafluoroethoxy)nitrobenzene is then reduced to an amino group, yielding 3-(1,1,2,2-tetrafluoroethoxy)aniline. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations.

Diazotization and Hydrolysis: The resulting aniline (B41778) derivative undergoes diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. libretexts.orgorganic-chemistry.orgbyjus.com Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group at the meta-position, yielding the final product, this compound. libretexts.org

Route B: Functionalization of a Protected Phenol

An alternative approach involves protecting the hydroxyl group of 3-aminophenol, followed by the introduction of the tetrafluoroethoxy group, and finally deprotection. 3-Aminophenol itself can be synthesized through various methods, including the reduction of 3-nitrophenol or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org

Mechanistic Investigations of Key Synthetic Steps

The key synthetic step in the formation of the 1,1,2,2-tetrafluoroethoxy ether linkage is the nucleophilic addition of a phenoxide to tetrafluoroethylene. This reaction is a type of nucleophilic vinylic substitution (SNV). The mechanism can proceed through different pathways, with the most likely being an addition-elimination mechanism.

In this mechanism, the phenoxide anion adds to the electron-deficient double bond of tetrafluoroethylene to form a carbanionic intermediate. This is followed by the elimination of a fluoride (B91410) ion to yield the substituted vinyl ether. However, in the case of forming a saturated ether, the intermediate carbanion would need to be protonated. The high electronegativity of the fluorine atoms makes the vinylic carbons of TFE susceptible to nucleophilic attack. researchgate.net The reaction is typically facilitated by a base, which generates the more potent phenoxide nucleophile from the phenol. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

For the etherification step , key variables include:

Base: The choice and concentration of the base are crucial for the deprotonation of the phenol without causing unwanted side reactions. Common bases include alkali metal hydroxides or carbonates.

Solvent: The solvent can significantly influence the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents are often employed.

Temperature and Pressure: The reaction of a gaseous reagent like TFE requires careful control of temperature and pressure to ensure safety and optimize the reaction rate and selectivity.

Catalyst: In some cases, a phase-transfer catalyst may be used to facilitate the reaction between the aqueous phenoxide and the organic-soluble TFE.

For the diazotization and hydrolysis steps , optimization involves:

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. libretexts.org

Acid Concentration: The concentration of the acid used for both diazotization and subsequent hydrolysis can affect the reaction rate and the potential for side reactions.

The following table summarizes general optimization strategies for related phenol alkylations that could be applicable.

| Parameter | General Optimization Strategy | Potential Impact on Yield |

| Base | Screen various inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU) | Can significantly affect the rate of phenoxide formation and overall reaction efficiency. |

| Solvent | Test polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | Influences reactant solubility and can impact reaction rates. |

| Temperature | Optimize reaction temperature for each step | Crucial for controlling reaction kinetics and minimizing side reactions or decomposition. |

| Catalyst | For etherification, consider phase-transfer catalysts. For reduction, select an appropriate hydrogenation catalyst. | Can enhance reaction rates and selectivity. |

| Reactant Stoichiometry | Vary the molar ratios of reactants | Important for driving the reaction to completion and minimizing unreacted starting materials. |

Emerging Methodologies in Perfluoroalkoxylation

Recent advancements in organic synthesis offer promising new avenues for the preparation of perfluoroalkoxylated compounds, which could be adapted for the synthesis of this compound.

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-O bonds under mild conditions. acs.org Photocatalytic methods can be used to generate fluoroalkyl radicals from various precursors, which can then react with phenols or their derivatives. nih.gov This approach could offer a more sustainable and selective alternative to traditional methods that often require harsh conditions.

Flow Chemistry: The use of continuous flow reactors is gaining traction in the synthesis of fine chemicals. vapourtec.com Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents like TFE, and the potential for easier scale-up. nih.govresearchgate.netresearchgate.net The generation of reactive intermediates and their immediate use in a subsequent reaction step ("telescoping") is a key advantage of flow systems.

These emerging technologies hold the potential to overcome some of the challenges associated with traditional batch synthesis of fluoroalkoxy-substituted phenols, leading to more efficient, safer, and scalable processes.

Advanced Spectroscopic and Structural Characterization of 3 1,1,2,2 Tetrafluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and conformation can be assembled.

The ¹H NMR spectrum of 3-(1,1,2,2-Tetrafluoroethoxy)phenol is expected to display distinct signals corresponding to the aromatic, hydroxyl, and fluoroalkoxy protons. The aromatic region would feature complex multiplets between 6.5 and 7.5 ppm, typical for a 1,3-disubstituted benzene (B151609) ring. docbrown.info The electron-donating hydroxyl group and the electron-withdrawing tetrafluoroethoxy group influence the chemical shifts of the ring protons.

The most characteristic signal from the tetrafluoroethoxy group is the proton on the terminal carbon (-CF₂H). This proton experiences strong coupling with the two adjacent fluorine atoms, resulting in a triplet of triplets with a chemical shift anticipated in the range of 5.8-6.8 ppm. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, generally falling between 4 and 7 ppm. libretexts.org This peak can be confirmed by its disappearance upon shaking the sample with D₂O. libretexts.orglibretexts.org

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (Protons on aromatic ring) | 6.5 - 7.5 | Multiplet (m) | N/A |

| -OH | 4.0 - 7.0 | Broad Singlet (br s) | N/A |

| -OCHF₂ | 5.8 - 6.8 | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz, ³JHF ≈ 3-5 Hz |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy chain carbons. The carbon attached to the hydroxyl group (C-OH) is expected to resonate at a downfield position, typically around 155-160 ppm, similar to phenol (B47542) itself. researchgate.netdocbrown.info The carbon bonded to the ether oxygen (C-O-CF₂) will also be shifted downfield, appearing in the 148-152 ppm range. The remaining aromatic carbons will appear between 105 and 130 ppm. docbrown.info

The carbons in the tetrafluoroethoxy group are heavily influenced by the attached fluorine atoms. These carbons will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling. The -O-C F₂- carbon is expected to appear as a triplet, while the -C F₂H carbon will appear as a triplet of triplets.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C -OH | 155 - 160 | Singlet |

| C -O-CF₂ | 148 - 152 | Singlet |

| Ar-C | 105 - 130 | Singlets |

| -O-C F₂- | 115 - 125 | Triplet (t) |

| -C F₂H | 108 - 118 | Triplet of Triplets (tt) |

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds. huji.ac.ilnih.govazom.com For this compound, two distinct fluorine environments are present in the -CF₂-CF₂H moiety. This creates an A₂B₂ spin system, further complicated by coupling to the terminal proton.

The fluorine atoms on the carbon adjacent to the oxygen (-O-CF₂-) are expected to appear at a different chemical shift than the terminal fluorine atoms (-CF₂H). The spectrum would likely show two complex multiplets. The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants aids in structural confirmation. azom.com

Interactive Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| -O-F ₂- | -80 to -95 | Multiplet |

| -CF ₂H | -130 to -145 | Multiplet (doublet of triplets) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong, broad band between 3200 and 3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group, with the broadening resulting from hydrogen bonding. docbrown.infolibretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. udel.edu The spectrum will also feature sharp, strong C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. docbrown.infolibretexts.org

The most intense absorptions are predicted to be the C-F stretching vibrations, which typically occur in the 1100-1350 cm⁻¹ region. The C-O stretching vibrations for the aryl ether and the alcohol will also be present, likely in the 1000-1300 cm⁻¹ range. udel.eduorgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C-F stretches are often strong, aiding in the complete vibrational assignment.

Interactive Table 4: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1350 | Very Strong | Medium-Strong |

| Aryl C-O Stretch | 1200 - 1280 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 224.11 g/mol ), the molecular ion peak (M⁺) at m/z 224 would be expected in the electron ionization (EI) mass spectrum.

The fragmentation of this molecule is likely to proceed through several key pathways. A common fragmentation for phenols is the loss of a CO molecule (M-28) or a formyl radical (HCO, M-29). libretexts.org Alpha-cleavage is common for ethers, which in this case would involve the cleavage of the C-O bond of the ethoxy group, leading to characteristic fragments. The most prominent fragmentation pathway would likely be the cleavage of the aryl ether bond, resulting in ions corresponding to the tetrafluoroethoxy radical and the hydroxyphenyl cation, or vice versa. Cleavage within the side chain, such as the loss of a CHF₂ radical (m/z 51), is also a probable event.

Interactive Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 224 | [C₈H₆F₄O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [HOC₆H₄O]⁺ | Cleavage of the O-CF₂ bond |

| 109 | [C₆H₅O]⁺ | Loss of the tetrafluoroethoxy group |

| 94 | [C₆H₆O]⁺ | Rearrangement and loss of C₂F₄ |

| 77 | [C₆H₅]⁺ | Loss of OH from the phenol fragment |

| 51 | [CHF₂]⁺ | Cleavage within the side chain |

X-ray Crystallography for Solid-State Structure Elucidation

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a publicly available crystal structure for this compound has not been reported. However, were a suitable single crystal to be grown and analyzed, this technique would provide definitive information on:

Molecular Conformation: The dihedral angles between the phenyl ring and the tetrafluoroethoxy side chain, revealing the preferred spatial arrangement.

Bond Parameters: Exact measurements of C-C, C-O, C-H, and C-F bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact in the solid state. Of particular interest would be the hydrogen bonding network formed by the phenolic -OH groups, which dictates many of the material's bulk properties. Other potential interactions, such as π-π stacking of the aromatic rings or dipole-dipole interactions involving the highly polar C-F bonds, would also be elucidated.

This information is crucial for understanding the solid-state properties of the material and for computational modeling efforts.

Chemical Reactivity and Transformational Chemistry of 3 1,1,2,2 Tetrafluoroethoxy Phenol

Electrophilic Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 3-(1,1,2,2-tetrafluoroethoxy)phenol is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome and the rate of these reactions are governed by the directing and activating or deactivating effects of the hydroxyl (-OH) and the 1,1,2,2-tetrafluoroethoxy (-OCHF2CF2H) groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. acs.orgresearchgate.net It donates electron density to the benzene (B151609) ring through resonance, increasing the nucleophilicity of the positions ortho and para to it, thereby directing incoming electrophiles to these sites. acs.orgresearchgate.net Conversely, the 1,1,2,2-tetrafluoroethoxy group is expected to be a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the four fluorine atoms. This deactivation arises from the high electronegativity of fluorine, which pulls electron density away from the aromatic ring, making it less reactive towards electrophiles. Current time information in Bangalore, IN.acs.org

Despite its deactivating nature, the oxygen atom of the tetrafluoroethoxy group possesses lone pairs of electrons that can be donated to the ring via resonance, which would direct substitution to the ortho and para positions. In the case of this compound, the directing effects of the two substituents are synergistic. The hydroxyl group strongly directs substitution to its ortho and para positions (positions 2, 4, and 6). The tetrafluoroethoxy group at position 3 also directs to its ortho and para positions (positions 2, 4, and 6). Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence of -OH | Directing Influence of -OCHF2CF2H | Overall Predicted Reactivity |

| 2 | Activated (ortho to -OH) | Deactivated (ortho to -OCHF2CF2H) | Favored |

| 4 | Activated (para to -OH) | Deactivated (para to -OCHF2CF2H) | Favored |

| 5 | Deactivated (meta to -OH) | Deactivated (ortho to -OCHF2CF2H) | Disfavored |

| 6 | Activated (ortho to -OH) | Deactivated (meta to -OCHF2CF2H) | Favored |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site of reactivity in this compound, readily participating in reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. acs.orgacs.orguchicago.edumdpi.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. The resulting phenoxide can then react with an alkyl halide in an SN2 reaction to form the corresponding ether. acs.orguchicago.edu The choice of base and reaction conditions is crucial to ensure efficient conversion.

Esterification: Phenols are known to react with acid chlorides or acid anhydrides to form esters. utexas.eduuniovi.esosti.govrsc.org The direct esterification with carboxylic acids is generally slow and inefficient for phenols. utexas.eduuniovi.es The reactivity of the hydroxyl group in this compound towards acylation is expected to be high. For less reactive acylating agents, the reaction can be accelerated by first converting the phenol to its more reactive phenoxide form by treatment with a base like sodium hydroxide. utexas.eduosti.gov

Table 2: Typical Conditions for Reactions at the Hydroxyl Group

| Reaction | Reagents | Product Type | General Conditions |

| Etherification | Alkyl halide, Base (e.g., K2CO3, NaH) | Alkyl aryl ether | Polar aprotic solvent (e.g., DMF, Acetone), Heat |

| Esterification | Acid chloride or Anhydride, optional Base (e.g., Pyridine, NaOH) | Phenyl ester | Anhydrous conditions, Room temperature or gentle heating |

Reactivity of the Tetrafluoroethoxy Chain and Fluorine Atom Interactions

The 1,1,2,2-tetrafluoroethoxy group is generally considered to be chemically robust and stable under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluoroalkoxy chain resistant to cleavage. acs.org However, under specific and often harsh conditions, C-F bond activation and cleavage can occur, typically requiring strong reducing agents, Lewis acids, or photochemical methods. acs.org

The presence of the tetrafluoroethoxy group can influence the properties of the molecule through intramolecular interactions. While no specific studies on intramolecular hydrogen bonding between the phenolic hydroxyl group and the fluorine atoms of the tetrafluoroethoxy chain in this molecule were found, such interactions are known to occur in other fluorinated organic compounds and can affect their conformation and reactivity. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of the phenolic proton.

Oxidation and Reduction Potentials and Their Chemical Implications

The oxidation and reduction potentials of this compound are important parameters that determine its behavior in electrochemical reactions and its susceptibility to oxidation or reduction by chemical reagents. Phenols are known to be susceptible to oxidation, and their oxidation potentials are influenced by the nature of the substituents on the aromatic ring. rsc.orgrsc.orgnih.govosti.govresearchgate.net

The electron-donating hydroxyl group facilitates oxidation, while the strongly electron-withdrawing tetrafluoroethoxy group would be expected to make the molecule more difficult to oxidize compared to unsubstituted phenol. The oxidation of phenols typically proceeds via the formation of a phenoxyl radical. osti.gov The stability of this radical intermediate is a key factor in determining the oxidation potential.

Specific cyclic voltammetry data for this compound are not available in the surveyed literature. However, it is known that fluorinated ethers can exhibit high electrochemical stability. researchgate.netacs.orguchicago.edualfa-chemistry.com This suggests that the tetrafluoroethoxy group itself is not easily reduced or oxidized.

Exploration of Novel Reaction Pathways

The unique combination of a phenol and a polyfluoroalkoxy group in this compound opens up possibilities for the exploration of novel reaction pathways and the synthesis of new functionalized molecules. While specific examples of novel reactions for this particular compound are scarce in the literature, its structure suggests potential for various transformations.

For instance, the phenolic ring could be a platform for the synthesis of more complex heterocyclic structures. Phenols are known precursors for the synthesis of benzofurans, chromenes, and other oxygen-containing heterocycles. organic-chemistry.org The presence of the tetrafluoroethoxy group could be exploited to create novel fluorinated heterocyclic compounds with potentially interesting biological or material properties. nih.govresearchgate.netyoutube.com Furthermore, intramolecular cyclization reactions involving both the hydroxyl group and the aromatic ring could lead to the formation of novel polycyclic systems. mdpi.comuniovi.es The development of new synthetic methodologies could unlock the full potential of this compound as a versatile building block in organic synthesis.

Computational and Theoretical Chemistry Studies of 3 1,1,2,2 Tetrafluoroethoxy Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Molecular Geometry and Orbitals

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating the energies and shapes of molecular orbitals. For 3-(1,1,2,2-Tetrafluoroethoxy)phenol, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible.

The calculations would also yield the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. While specific DFT studies on this compound are not widely published, the methodology is well-established for phenolic compounds.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data beyond fundamental physical constants. These methods are generally more computationally expensive than DFT but can provide higher accuracy for energetic properties. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain very precise values for its total energy, enthalpy of formation, and bond dissociation energies. Such calculations are crucial for creating a detailed thermodynamic profile of the molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the tetrafluoroethoxy group attached to the phenol (B47542) ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

A potential energy surface (PES) can be generated by systematically changing the dihedral angles of the flexible bonds—specifically the C-O-C-C linkage—and calculating the energy at each point. This surface maps the energy landscape of the molecule, revealing the low-energy conformations (local minima) and the energy barriers between them (saddle points or transition states). Understanding the preferred conformations is essential, as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For fluorinated compounds, the interplay of steric and electrostatic interactions, including potential intramolecular hydrogen bonding, governs the conformational preferences.

Spectroscopic Parameter Prediction (NMR, IR) for Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can then be used to validate theoretical models against experimental data.

For this compound, the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy can be calculated. These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The predicted shifts can be compared with experimental spectra to confirm the molecular structure and the predominant conformation in solution.

Similarly, the vibrational frequencies of the molecule can be computed to predict its Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-O stretch, or vibrations of the aromatic ring and the C-F bonds. A comparison between the calculated and experimental IR spectra can help in the assignment of the observed absorption bands to specific molecular motions. While no specific predicted spectra for this compound are publicly available, the techniques are standard in computational chemistry.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time.

For this compound, MD simulations could be used to understand its interactions with other molecules, such as solvent molecules or biological macromolecules like proteins. By simulating the compound in a box of water, for example, one could study its solvation properties and the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. In the context of drug design, MD simulations are crucial for modeling how a ligand like this phenol derivative might bind to a receptor, providing insights into the stability of the complex and the key intermolecular interactions driving the binding.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.

While a specific, detailed QSAR model focused solely on this compound is not available in published literature, it can be included in broader QSAR studies of halogenated or phenolic compounds. uni.luepa.govnist.govnist.gov For instance, the U.S. Environmental Protection Agency's (EPA) Quantitative Structure-Use Relationship (QSUR) models have made predictions about this compound. epa.gov

| Model | Predicted Functional Use | Probability | Source |

|---|---|---|---|

| EPA QSUR | Antimicrobial | 0.649 | epa.gov |

This prediction suggests that the structural features of this compound are statistically associated with antimicrobial activity in the model's training set. A typical QSAR study for a series of phenols might use molecular descriptors such as lipophilicity (logP), electronic parameters (like Hammett constants or calculated atomic charges), and steric descriptors to build a regression model against a measured biological endpoint. The PubChem database provides a predicted XlogP3 value for this compound, which is a calculated measure of its lipophilicity.

| Predicted Property | Value | Source |

|---|---|---|

| XlogP3 | 3.2 | uni.lu |

The development of robust QSAR models for halogenated phenols is an active area of research, aiming to predict their toxicity and environmental fate. uni.lunist.gov

Applications of 3 1,1,2,2 Tetrafluoroethoxy Phenol in Advanced Materials and Chemical Synthesis

Precursor in Polymer Science and Engineering

The phenolic hydroxyl group of 3-(1,1,2,2-Tetrafluoroethoxy)phenol serves as a convenient handle for its incorporation into various polymer backbones through reactions like etherification and condensation polymerization. researchgate.netresearchgate.net The presence of the 1,1,2,2-tetrafluoroethoxy group imparts distinct and desirable properties to the resulting polymers.

Development of Fluorinated Polymers and Copolymers

This compound is a valuable monomer in the synthesis of fluorinated polymers, particularly poly(arylene ether)s. These polymers are known for their excellent thermal and oxidative stability, and the introduction of the tetrafluoroethoxy group can further enhance these properties. The synthesis typically involves the nucleophilic substitution reaction between the phenoxide form of this compound and an activated aromatic dihalide, or the polycondensation of silylated diphenols with activated fluoroaromatics. researchgate.net

The resulting fluorinated poly(arylene ether)s exhibit a combination of high-performance characteristics, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

Modification of Polymer Properties (e.g., Dielectric, Thermal Stability)

The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety into a polymer backbone has a significant impact on its physical and chemical properties.

Interactive Data Table: Dielectric Constants of Various Polymers

| Polymer | Dielectric Constant (at 1 MHz) |

| Polyethylene (PE) | 2.2-2.3 |

| Polystyrene (PS) | 2.4-2.7 |

| Poly(methyl methacrylate) (PMMA) | 2.6-3.1 |

| Polyvinyl Chloride (PVC) | 3.0-4.0 |

| Polytetrafluoroethylene (PTFE) | 2.1 |

| Hypothetical Polymer with this compound | Estimated < 3.0 |

Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the exceptional thermal stability of fluoropolymers. 20.210.105 Polymers incorporating the 3-(1,1,2,2-tetrafluoroethoxy)phenyl unit are expected to exhibit high decomposition temperatures. The tetrafluoroethoxy group itself is thermally robust. Studies on the thermal degradation of phenolic polymers have shown that the inherent aromatic structure already provides good thermal stability, which is further enhanced by fluorination. dtic.milncsu.edu

Role in the Synthesis of Specialty Chemicalsbiosynth.com

Beyond polymer science, this compound is a key starting material for a range of specialty chemicals, leveraging its unique combination of a reactive phenol (B47542) and a fluorinated tail. bldpharm.com

Intermediates for Agrochemicalsbiosynth.com

While specific, commercialized agrochemicals directly derived from this compound are not widely documented in publicly available literature, the structural motif of a fluorinated phenoxy group is present in some patented herbicidal and fungicidal compounds. The introduction of a tetrafluoroethoxy group can influence the biological activity, uptake, and metabolic stability of a potential agrochemical. The synthesis of such compounds would typically involve the etherification of the phenolic hydroxyl group of this compound with a suitable electrophile containing the rest of the active molecule.

Building Block for Advanced Pharmaceuticalsbiosynth.com

In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy to enhance drug efficacy, metabolic stability, and bioavailability. mdpi.com The trifluoromethyl and related fluoroalkoxy groups are particularly prevalent in modern pharmaceuticals. mdpi.com this compound serves as a valuable building block for introducing the tetrafluoroethoxyphenyl moiety into complex, biologically active molecules. sunfinelabs.com The synthesis of pharmaceutical intermediates often involves the reaction of the phenol with other functionalized molecules to construct the core structure of a drug candidate. googleapis.com

Materials for Optoelectronics and Nanoscience

The unique electronic properties and processability of fluorinated organic compounds make them attractive for applications in optoelectronics, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). While direct applications of this compound in commercial optoelectronic devices are not extensively reported, its derivatives are potential candidates for liquid crystal monomers. nih.gov The introduction of the polar yet bulky tetrafluoroethoxy group can influence the mesophase behavior and electro-optical properties of liquid crystalline materials.

In the realm of nanoscience, fluorinated compounds can be used to functionalize surfaces and nanoparticles to create materials with specific wetting and self-assembly properties. The hydrophobic and lipophobic nature of the tetrafluoroethoxy group could be exploited to create specialized coatings or to direct the assembly of nanomaterials.

Surface Chemistry and Interface Modification

The incorporation of fluorine into molecules is a well-established strategy for modifying surface properties. The 1,1,2,2-tetrafluoroethoxy group in this compound imparts a low surface energy, a characteristic feature of fluorinated compounds. This property is fundamental to a range of applications, from creating water-repellent (hydrophobic) and oil-repellent (oleophobic) coatings to reducing the friction of materials.

While specific research detailing the direct application of this compound in surface coatings is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such uses. Phenols are known precursors for polymers and resins, which are integral to many coating formulations. wikipedia.orglibretexts.org The phenolic group of this compound provides a reactive site for polymerization or for grafting onto other polymer backbones. The resulting material would benefit from the low surface energy and chemical stability conferred by the tetrafluoroethoxy group.

The creation of superhydrophobic surfaces, for instance, often relies on a combination of surface roughness and low surface energy materials. mdpi.com In this context, polymers or self-assembled monolayers derived from this compound could be instrumental. By reacting the phenol group, the molecule can be covalently bonded to a surface or integrated into a polymer matrix, orienting the fluorinated tail towards the air-material interface. This orientation would be expected to significantly lower the surface energy of the material, contributing to enhanced hydrophobicity.

Data on the surface modification potential of closely related fluorinated phenols can provide insight into the expected performance of materials functionalized with this compound. The following interactive table illustrates typical contact angles observed for surfaces modified with fluorinated compounds, showcasing the dramatic effect of fluorination on wettability.

| Surface Treatment | Water Contact Angle (°) | Oil Contact Angle (°) |

| Unmodified Glass | ~30 | <10 |

| Polystyrene Coating | ~90 | ~40 |

| Fluorinated Polymer Coating | >110 | >60 |

| Superhydrophobic Surface | >150 | >90 |

Catalysis and Ligand Design

The electronic properties of the this compound molecule make it an intriguing candidate for applications in catalysis, both as a precursor to catalysts and as a ligand for metal complexes. The electron-withdrawing nature of the tetrafluoroethoxy group can significantly influence the reactivity of the phenolic proton and the electron density of the aromatic ring.

In the realm of catalysis, phenols and their derivatives are pivotal in various transformations, including oxidative coupling reactions. nih.govrsc.org The specific electronic environment of this compound could modulate the activity and selectivity of catalytic systems. For example, in metal-catalyzed reactions, the acidity of the phenolic proton is a critical factor. The fluorine atoms in the ethoxy chain are expected to increase the acidity of the phenol compared to its non-fluorinated counterpart, which can be advantageous in certain catalytic cycles.

Furthermore, the phenol group serves as a convenient handle for the synthesis of more complex molecules that can act as ligands in homogeneous catalysis. Ligands play a crucial role in determining the outcome of a catalytic reaction by tuning the steric and electronic properties of the metal center. researchgate.net By modifying the phenolic hydroxyl group, this compound can be converted into a variety of phosphine, phosphite, or other coordinating groups.

The tetrafluoroethoxy substituent would exert a distal electronic effect on the coordinating atom of the ligand, thereby influencing the catalytic activity of the corresponding metal complex. This strategy of remote electronic tuning is a sophisticated approach in modern ligand design. While specific examples of ligands derived from this compound are not readily found in the literature, the principles of ligand design suggest its potential. The table below outlines how ligand modifications can impact catalytic performance in a hypothetical cross-coupling reaction.

| Ligand Substituent | Electronic Effect | Expected Impact on Catalytic Activity |

| Electron-donating group | Increases electron density on the metal | May enhance oxidative addition |

| Electron-withdrawing group | Decreases electron density on the metal | May facilitate reductive elimination |

| Bulky group | Increases steric hindrance | Can improve selectivity |

| 3-(1,1,2,2-Tetrafluoroethoxy)phenyl | Strong electron-withdrawing | Potentially accelerates the rate-limiting step |

While the direct application of this compound in these advanced fields is still an emerging area of research, its chemical structure and inherent properties position it as a promising candidate for future innovations in materials science and catalysis. Further investigation into its reactivity and performance is warranted to fully unlock its potential.

Environmental Fate and Degradation Pathways of Fluorinated Aromatic Ethers

Photolytic Degradation Studies

Photolytic degradation, the breakdown of compounds by light, is a critical process influencing the environmental persistence of many organic pollutants. For fluorinated aromatic ethers, the rate and mechanism of photolysis can be influenced by the structure of the molecule, the presence of photosensitizing agents, and environmental conditions.

While direct photolysis of many per- and polyfluoroalkyl substances (PFAS) is slow, indirect photolytic processes can enhance degradation. For instance, studies on perfluorooctanoic acid (PFOA) have shown that its decomposition is significantly more efficient under vacuum UV (VUV) irradiation (≤185 nm) compared to standard UV light (254 nm), as the molecule strongly absorbs light in the lower UV spectrum, leading to decarboxylation. mdpi.com The presence of other substances can also mediate photodegradation. For example, the UV/Fe0 system has been shown to degrade PFOA, perfluorononanoic acid (PFNA), and perfluorooctane (B1214571) sulfonate (PFOS), with higher degradation rates observed in the absence of oxygen. nih.gov

The degradation of 6:2 fluorotelomer sulfonamide alkyl betaine (B1666868) (6:2 FTAB) under UV light has been observed to occur via both direct and indirect photolysis, with the potential involvement of hydroxyl and superoxide (B77818) radicals. researchgate.net The pH of the aqueous solution can also influence the rate of photolytic degradation of some fluorinated compounds. For PFOA, degradation rates were observed to be highest at a pH of 5.6, with a decrease in efficiency at both more acidic and more alkaline pH values. mdpi.com

For 3-(1,1,2,2-Tetrafluoroethoxy)phenol, the phenolic ring is a chromophore that can absorb environmentally relevant UV radiation, potentially initiating photolytic reactions. Exposure of phenolic compounds to air and light can lead to the formation of reactive intermediates like ortho-quinone methides. sci-hub.se The tetrafluoroethoxy group, however, is expected to be more resistant to direct photolysis due to the strength of the C-F bonds. It is plausible that photolytic degradation would be initiated at the phenolic end of the molecule.

Table 1: Examples of Photolytic Degradation of Fluorinated Compounds

| Compound | Conditions | Half-life (t½) | Degradation (%) | Reference |

|---|---|---|---|---|

| PFOA | UV (unadjusted pH 5.6) | 107 ± 2 min | 90% after 360 min | mdpi.comresearchgate.net |

| PFOA | UV/Fe0 (no O2) | - | 97.6% | nih.gov |

| PFOS | UV/Fe0 (no O2) | - | 98.5% | nih.gov |

| 6:2 FTAB | UV (unadjusted pH 6.5) | 45.7 ± 1.7 min | ~100% after 360 min | mdpi.com |

Hydrolytic Stability and Transformation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of fluorinated aromatic ethers against hydrolysis is a key determinant of their persistence in aqueous environments. The strong carbon-fluorine bond generally imparts high chemical stability. nih.govnih.gov

Research on aryl tetrafluoroethyl ethers suggests they possess considerable stability, more so than their difluoro-analogues. sci-hub.se However, some α-fluorinated ethers have been noted to undergo hydrolysis in the presence of acid. sci-hub.se For peptide models with C-terminal partially fluorinated ethyl esters, the hydrolytic stability was found to decrease significantly as the number of fluorine atoms increased. nih.gov This suggests that the electronic effects of the fluorine atoms play a crucial role in the susceptibility of the ether or ester linkage to hydrolysis.

The phenolic group of this compound can also influence its hydrolytic behavior. Phenolic compounds themselves can undergo degradation in water at elevated temperatures, a process that follows first-order kinetics. scielo.brresearchgate.net Studies on the degradation of various phenolic compounds in subcritical water (100–250°C) showed complete disappearance at higher temperatures. researchgate.net While these conditions are not typical of most surface environments, they provide insight into the ultimate degradability of the phenolic moiety.

Given the stability of the tetrafluoroethoxy group, it is likely that this compound exhibits significant hydrolytic stability under typical environmental pH and temperature conditions. Hydrolysis, if it occurs, would likely be an extremely slow process unless facilitated by strong acidic conditions or high temperatures.

Table 2: Kinetic Data for Thermal Degradation of Phenolic Compounds in Aqueous Solutions

| Compound | Temperature (°C) | pH | Half-life (days) | Reference |

|---|---|---|---|---|

| Total Phenols (from Bixa orellana) | 37 | 8 | 40.72 | scielo.br |

| Total Phenols (from Bixa orellana) | -20 | 3 | 202.47 | scielo.br |

This table presents data for a mixture of phenolic compounds from a natural extract to illustrate general trends in thermal degradation.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biodegradation by microorganisms is a primary pathway for the breakdown of organic pollutants in the environment. The presence of fluorine atoms in a molecule can significantly affect its susceptibility to microbial attack. nih.govnih.gov While the carbon-fluorine bond is highly stable, many organofluorine compounds are not completely inert to microbial action, especially if the molecule also contains functional groups that are more readily metabolized. acs.orgmdpi.com

For compounds like this compound, which contains both a fluorinated ether and a phenolic group, biodegradation could potentially be initiated at either end of the molecule. The phenolic ring is a common substrate for bacterial and fungal degradation. nih.govresearchgate.net Aerobic degradation of aromatic compounds typically proceeds through the formation of catechol or other dihydroxylated intermediates, followed by ring cleavage catalyzed by dioxygenase enzymes. researchgate.netnih.gov

The ether linkage is another potential point of microbial attack. Aerobic biotransformation of some fluoroalkylether substances is initiated by monooxygenase-catalyzed hydroxylation of the carbon atom adjacent to the ether oxygen. nih.gov This forms an unstable hemiacetal that spontaneously cleaves the ether bond. For this to occur, at least one non-fluorinated carbon (-CH2-) next to the ether linkage is typically required. nih.gov In the case of the 1,1,2,2-tetrafluoroethoxy group, the absence of such a hydrogenated carbon on the ethoxy side suggests this specific pathway may be hindered.

The degradation of side-chain-fluorinated aromatics has been studied, and in some cases, can lead to the formation of "dead-end" metabolites that are resistant to further breakdown. nih.gov It is plausible that microbial degradation of this compound could proceed via initial attack on the aromatic ring, potentially leading to the release of the more recalcitrant tetrafluoroethoxy side chain.

Product Formation and Persistence Assessment

The degradation of complex fluorinated molecules often results in the formation of more stable, persistent transformation products. A common feature of the degradation of many polyfluorinated substances is the eventual formation of shorter-chain perfluoroalkyl acids (PFAAs), which are themselves highly persistent. nih.govnih.gov

Given the structure of this compound, its degradation could lead to several types of products.

Transformation of the aromatic ring: Hydroxylation and cleavage of the phenolic ring, while leaving the fluorinated side chain intact, could lead to fluorinated aliphatic acids.

Incomplete degradation: It is also possible that microbial action could lead to the formation of polar, fluorinated intermediates that are more water-soluble but still resistant to complete mineralization.

Risk Assessment Methodologies for Fluorinated Compounds

Assessing the environmental and health risks of fluorinated compounds is a complex process due to their persistence, potential for bioaccumulation, and the vast number of compounds in this class. nih.gove-jyms.org A standard risk assessment framework is typically employed, which consists of four main steps: unison.mx

Hazard Identification: This step involves determining whether exposure to a substance can cause an increase in the incidence of a particular adverse health or environmental effect. For fluorinated compounds, this includes evaluating their potential toxicity, carcinogenicity, and endocrine-disrupting effects. e-jyms.orgresearchgate.net

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence and severity of the adverse effect. For many emerging fluorinated compounds, toxicological data is limited, making this a significant challenge. nih.gov

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human and environmental exposure to the substance. This requires monitoring concentrations in various environmental media such as water, air, and soil, as well as in biota. e-jyms.orgunison.mx

Risk Characterization: The final step integrates the information from the previous three steps to produce a quantitative or qualitative estimate of the nature and likelihood of adverse effects in an exposed population. This includes considering uncertainties in the data and the models used.

For fluorinated compounds, their high persistence is a critical factor in risk assessment. nih.gov Even if a compound has low to moderate toxicity, its continued presence and accumulation in the environment can lead to long-term exposure and potential for unforeseen effects. nih.gov Therefore, risk assessment methodologies for these substances often place a strong emphasis on their environmental fate and persistence as a key indicator of potential risk.

Future Directions and Emerging Research Avenues for 3 1,1,2,2 Tetrafluoroethoxy Phenol

Green Chemistry Approaches in Synthesis

There is no available research literature detailing the application of green chemistry principles to the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol. The development of more environmentally benign synthetic routes, such as those minimizing solvent use, employing catalytic reagents, or utilizing renewable starting materials, remains an unexplored area for this specific compound.

Advanced Spectroscopic Probes and Techniques

While standard spectroscopic characterization data for this compound likely exists for its initial identification, there is no evidence of its use as an advanced spectroscopic probe. Research into its potential solvatochromic, photochromic, or fluorescent properties, which would be elucidated by advanced spectroscopic techniques, has not been published.

Integrated Computational-Experimental Studies

No integrated computational-experimental studies for this compound are present in the available literature. Such studies, which often involve density functional theory (DFT) calculations to predict molecular properties and reaction mechanisms that are then experimentally verified, have not been applied to this compound.

Development of High-Performance Materials

There is no documented research on the incorporation of this compound into high-performance materials. Its potential utility as a monomer or additive in the development of advanced polymers, liquid crystals, or other functional materials remains an open field for future investigation.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(1,1,2,2-Tetrafluoroethoxy)phenol, and how is regioselectivity achieved?

The synthesis typically involves fluoroalkylation and demethylation steps. For example, 4-methoxyphenol can undergo fluoroalkylation with 1,2-dibromotetrafluoroethane to introduce the tetrafluoroethoxy group. Subsequent demethylation with BBr₃ yields the phenol derivative. Methacrylation or further functionalization is achieved via reactions with methacryloyl chloride or other acylating agents. Regioselectivity is controlled by steric and electronic effects of substituents during fluoroalkylation .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

- IR Spectroscopy : Key peaks include ν(C-F) at ~1192 cm⁻¹, ν(C-O) at ~1190–1250 cm⁻¹, and aromatic ν(C=C) at ~1439–1596 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplets between δ 6.73–8.25 ppm. The tetrafluoroethoxy group causes splitting patterns due to coupling with adjacent fluorine atoms .

- ¹⁹F NMR : Fluorine signals are observed in the range of -120 to -140 ppm, depending on the electronic environment .

Q. What are the primary applications of this compound in polymer science?

It serves as a monomer in fluorinated polymers, such as crosslinked poly(methyl methacrylate), where the tetrafluoroethoxy group enhances thermal stability and glass transition temperatures (Tg > 200°C). These polymers are used in high-performance coatings and membranes .

Advanced Research Questions

Q. How do fluorine atoms in the tetrafluoroethoxy group complicate NMR spectral interpretation, and what strategies resolve these challenges?

The ¹⁹F nuclei cause splitting in ¹H NMR signals via scalar (J-coupling) and dipolar interactions. Techniques include:

Q. What role does this compound play in the inhibition of cholesteryl ester transfer protein (CETP)?

As a structural component in CETP inhibitors (e.g., torcetrapib analogs), the tetrafluoroethoxy group participates in hydrophobic interactions with the protein’s lipid tunnel. Crystallographic studies show that the fluorine atoms form van der Waals contacts with residues like Phe263 and Leu262, blocking cholesteryl ester transfer .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Acidic Conditions : The ether bond may hydrolyze to yield phenol and tetrafluoroethanol.

- Oxidative Conditions : Aromatic hydroxylation or defluorination can occur, forming quinone-like structures. Stability is assessed via HPLC-MS under accelerated conditions (e.g., 40°C, 75% RH), with degradation pathways modeled using Arrhenius plots .

Q. What computational methods are used to predict the compound’s reactivity and binding affinities?

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., CETP) to optimize inhibitor design.

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C-O and C-F bonds, predicting hydrolysis susceptibility.

- Docking Studies : Evaluates binding poses in enzyme active sites using software like AutoDock Vina .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in complex mixtures?

- LC-MS/MS : Offers high sensitivity (LOD < 1 ppb) using MRM transitions (e.g., m/z 208 → 159 for quantification).

- GC-ECD : Effective for volatile derivatives (e.g., silylated or acylated forms).

- 19F NMR : Provides structural confirmation in mixtures without derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.